N-(4,6-dimethoxy-2-pyrimidinyl)-2-phenylpropanamide
Description
N-(4,6-dimethoxy-2-pyrimidinyl)-2-phenylpropanamide is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methoxy groups and a phenylpropanamide moiety
Properties
Molecular Formula |
C15H17N3O3 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-(4,6-dimethoxypyrimidin-2-yl)-2-phenylpropanamide |
InChI |
InChI=1S/C15H17N3O3/c1-10(11-7-5-4-6-8-11)14(19)18-15-16-12(20-2)9-13(17-15)21-3/h4-10H,1-3H3,(H,16,17,18,19) |
InChI Key |
BPWSSDBEZCZFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=NC(=CC(=N2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethoxy-2-pyrimidinyl)-2-phenylpropanamide typically involves the reaction of 2-amino-4,6-dimethoxy pyrimidine with phenyl chloroformate in an inert solvent, such as 1,4-dioxane or tetramethylurea, in the presence of an acid receptor like N,N-dimethylaniline . This reaction yields the desired compound with high purity and yield, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, minimizing impurities that could affect the final product’s quality. The use of advanced purification techniques ensures that the compound meets the stringent regulatory standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethoxy-2-pyrimidinyl)-2-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
N-(4,6-dimethoxy-2-pyrimidinyl)-2-phenylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of herbicides and other agrochemicals
Biology: Studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)-2-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical processes they regulate . The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethoxy-2-pyrimidinyl)urea: Another compound with a similar pyrimidine structure, used in different applications.
4,6-Dimethoxy-2-(phenoxycarbonyl)amino-pyrimidine: An intermediate used in the synthesis of herbicides
Uniqueness
N-(4,6-dimethoxy-2-pyrimidinyl)-2-phenylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
